molecular formula C16H21N3O3 B5632507 4-(1,4-oxazepan-4-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone

4-(1,4-oxazepan-4-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone

Cat. No. B5632507
M. Wt: 303.36 g/mol
InChI Key: ODZSMHRUVQLNPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Pyrrolidinones, which are structurally related to the compound , can be synthesized with high yields and regioselectivity using the cobalt carbonyl catalyzed carbonylation of azetidines. This process allows for the functional group tolerance in reactions, including the formation of seven-membered-ring tetrahydroazepinones in the case of 2-vinylazetidines (Roberto & Alper, 1989).

Molecular Structure Analysis

  • Compounds structurally similar to the target molecule, like enaminones, exhibit bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These structures are further stabilized by weak C-H...Br interactions and other interactions like Br...O, C-H...π, and C-H...O (Balderson et al., 2007).

Chemical Reactions and Properties

  • The compound is likely to undergo similar chemical reactions as other related heterocyclic compounds. For example, phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides leads to the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, demonstrating oxidative N-N bond formation (Zheng et al., 2014).

Physical Properties Analysis

  • The chemical structure of closely related compounds, like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, has been established based on elemental analysis and spectral data. Theoretical calculations using different methods indicate high stability and reactivity, with vibrational wavenumber values and chemical shift values correlating well with experimental data (Halim & Ibrahim, 2022).

Chemical Properties Analysis

  • The chemical properties of related compounds show diverse architectures and functional group tolerance, as seen in a series of novel complexes derived from pyridine-substituted triazolyl benzoate ligands. These compounds exhibit different architectures like mononuclear molecules and 2D network layers, demonstrating the versatile coordination abilities of such ligands (Du et al., 2016).

properties

IUPAC Name

4-(1,4-oxazepane-4-carbonyl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-15-10-13(16(21)18-6-3-8-22-9-7-18)11-19(15)12-14-4-1-2-5-17-14/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZSMHRUVQLNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Oxazepan-4-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone

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